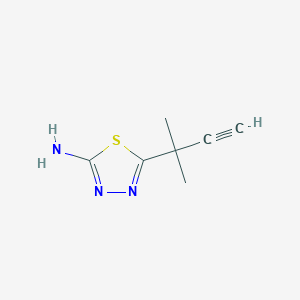

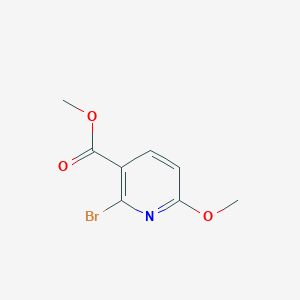

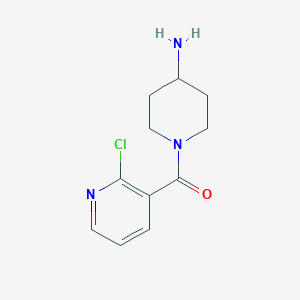

![molecular formula C5H6FNS B1469743 [(3-Fluoro-2-thienyl)methyl]amine CAS No. 1211517-13-3](/img/structure/B1469743.png)

[(3-Fluoro-2-thienyl)methyl]amine

Overview

Description

“[(3-Fluoro-2-thienyl)methyl]amine” is a chemical compound that is used in pharmaceutical testing . It is a qualified product with the CAS number 1211517-13-3.

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters and the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of pinacol boronic esters has also been reported, utilizing a radical approach .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common reaction involving compounds like “this compound”. This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications

Chiral Resolution Reagents

[(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a related fluorinated compound, has been identified as a versatile chiral resolution reagent. It reacts with α-chiral primary and secondary amines through a regioselective ring-opening, facilitating the analysis of scalemic mixtures of amines. This reagent is notable for its straightforward synthesis from enantiopure (2S,3S)-phenylglycidol and its efficacy in identifying diastereomeric products via NMR and HPLC, showcasing the utility of fluorinated compounds in chiral analysis (Rodríguez-Escrich et al., 2005).

Drug Design and Pharmacology

Fluorination of pharmaceutical agents, such as 3-Methyl-1,2,3,4-tetrahydroisoquinolines (3-methyl-THIQs), demonstrates the critical balance between potency and selectivity for enzyme inhibitors. The process of β-fluorination is highlighted for its role in modifying the pKa and steric effects of molecules, thereby enhancing selectivity and potency in targeted pharmacological applications. This approach exemplifies the strategic incorporation of fluorine atoms to influence drug-receptor interactions and metabolic stability (Grunewald et al., 2006).

Material Science and Polymer Chemistry

In material science, fluorine-containing polymers and compounds are developed for their unique properties, such as in the construction of efficient polymer solar cells. The incorporation of fluoro-functionalized polymeric materials enhances interfacial resistance, charge transport, and collection, demonstrating the impact of fluorination on the performance of photovoltaic devices. This application underscores the role of fluorinated compounds in improving the efficiency of energy conversion technologies (Kim et al., 2014).

Organic Synthesis and Catalysis

Fluoro-functionalized compounds, including N-heterocyclic carbene-zinc complexes, exhibit enhanced catalytic activity for the methylation and formylation of amines using CO2 as a C1 building block. This showcases the environmental and synthetic benefits of using fluorinated catalysts for carbon–carbon bond formation, contributing to the development of more sustainable and efficient synthetic methodologies (Yang et al., 2015).

Future Directions

Thiophene-based analogs, like “[(3-Fluoro-2-thienyl)methyl]amine”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future may see more research and development in this area.

properties

IUPAC Name |

(3-fluorothiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FNS/c6-4-1-2-8-5(4)3-7/h1-2H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKYIZAYIBRZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one](/img/structure/B1469663.png)

![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbaldehyde](/img/structure/B1469667.png)

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B1469680.png)